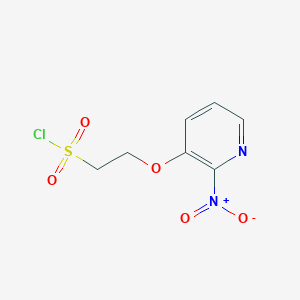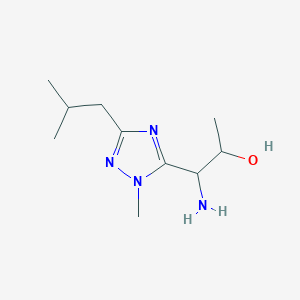
1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with isobutyl bromide under basic conditions to introduce the isobutyl group . This intermediate is then subjected to further reactions to introduce the amino and hydroxyl groups, often using reagents like sodium borohydride and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Reduction: The triazole ring can be reduced under hydrogenation conditions to yield a dihydrotriazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: N-alkylated triazole derivatives.
Aplicaciones Científicas De Investigación
1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and fluid balance in biological systems . The triazole ring’s ability to form hydrogen bonds and interact with metal ions is crucial for its inhibitory activity .
Comparación Con Compuestos Similares
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug with a triazole moiety.
Voriconazole: Another antifungal with a triazole structure.
Uniqueness: 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its isobutyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Propiedades
Fórmula molecular |
C10H20N4O |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-amino-1-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]propan-2-ol |
InChI |
InChI=1S/C10H20N4O/c1-6(2)5-8-12-10(14(4)13-8)9(11)7(3)15/h6-7,9,15H,5,11H2,1-4H3 |
Clave InChI |
OHWWKZYTDBZECS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NN(C(=N1)C(C(C)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


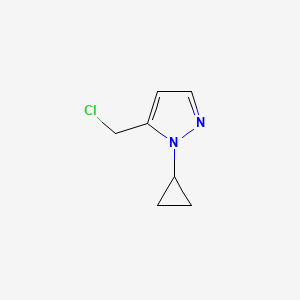
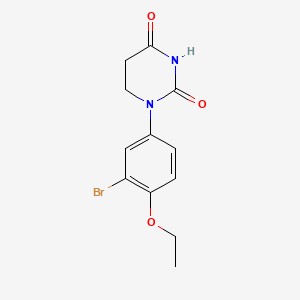
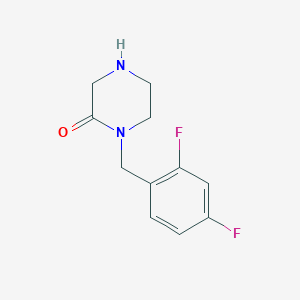
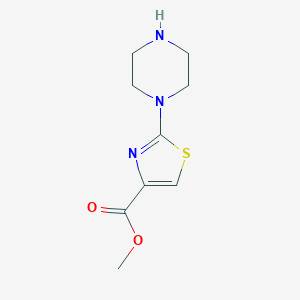
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)


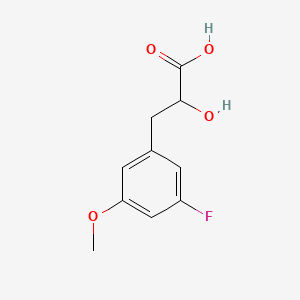


![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)
